3-Bromo-7-fluoroquinoline

CAS No.: 225366-90-5

Cat. No.: VC7842735

Molecular Formula: C9H5BrFN

Molecular Weight: 226.04

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 225366-90-5 |

|---|---|

| Molecular Formula | C9H5BrFN |

| Molecular Weight | 226.04 |

| IUPAC Name | 3-bromo-7-fluoroquinoline |

| Standard InChI | InChI=1S/C9H5BrFN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H |

| Standard InChI Key | LXCKAJPCLUODAF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=NC=C(C=C21)Br)F |

| Canonical SMILES | C1=CC(=CC2=NC=C(C=C21)Br)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

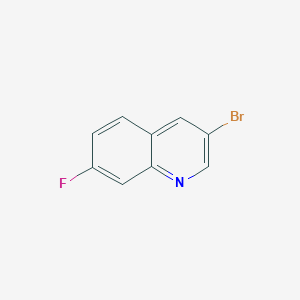

3-Bromo-7-fluoroquinoline features a quinoline backbone—a fused bicyclic system comprising a benzene ring (positions 1–6) and a pyridine ring (positions 7–10). The bromine atom at position 3 and fluorine at position 7 introduce distinct electronic effects:

-

Bromine: A heavy halogen with polarizable electron density, enhancing electrophilic substitution reactivity .

-

Fluorine: A small, electronegative substituent that stabilizes adjacent electron-deficient regions through inductive effects .

The IUPAC name, 3-bromo-7-fluoroquinoline, reflects this substitution pattern. Its molecular formula (C₉H₅BrFN) corresponds to a molecular weight of 226.04 g/mol .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅BrFN | |

| Molecular Weight | 226.04 g/mol | |

| IUPAC Name | 3-bromo-7-fluoroquinoline | |

| SMILES | C1=CC2=C(C=CN=C2C=C1F)Br | |

| InChI Key | LXCKAJPCLUODAF-UHFFFAOYSA-N |

Crystallographic and Spectroscopic Data

Single-crystal X-ray diffraction studies of analogous bromo-fluoroquinolines (e.g., 7-bromo-3-fluoroquinoline) reveal planar aromatic systems with bond lengths consistent with quinoline derivatives. The C-Br bond measures ~1.89 Å, while the C-F bond is ~1.35 Å, aligning with typical halogen-carbon distances . Infrared (IR) spectra show characteristic stretches:

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 3-bromo-7-fluoroquinoline typically involves halogenation of pre-functionalized quinoline precursors. Two primary methods are documented:

Direct Bromination of 7-Fluoroquinoline

7-Fluoroquinoline undergoes electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid at 0–25°C. Catalysts like iron(III) bromide (FeBr₃) enhance regioselectivity for the 3-position .

Reaction Conditions:

-

Substrate: 7-Fluoroquinoline (1 equiv).

-

Reagent: NBS (1.1 equiv).

-

Catalyst: FeBr₃ (0.1 equiv).

-

Solvent: Dichloromethane.

Borylation-Bromination Tandem Strategy

Recent advancements employ iridium-catalyzed C-H borylation followed by bromination. This method, optimized for 6-fluoroquinolines, enables precise functionalization at the 3-position :

-

Borylation: 7-Fluoroquinoline reacts with bis(pinacolato)diboron (B₂pin₂) using [Ir(COD)OMe]₂ as a catalyst.

-

Bromination: The borylated intermediate undergoes copper(II) bromide (CuBr₂)-mediated bromination .

Advantages: Higher regiocontrol (≥95%) and compatibility with sensitive functional groups .

Table 2: Comparison of Synthetic Methods

| Method | Reagents/Catalysts | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Direct Bromination | NBS, FeBr₃ | 0–25°C | 70–85 | Moderate |

| Borylation-Bromination | B₂pin₂, [Ir(COD)OMe]₂, CuBr₂ | 80–100°C | 85–95 | High |

Reactivity and Functionalization

The electron-withdrawing fluorine and bromine substituents direct further substitutions:

-

Nucleophilic Aromatic Substitution (NAS): The 3-bromo group undergoes displacement with amines or alkoxides .

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids yield biaryl derivatives .

-

Hydrolysis: Acidic conditions convert the quinoline ring to quinolone structures, valuable in antibiotic synthesis .

Biological Activities and Mechanisms

Table 3: Antimicrobial Activity of Analogous Compounds

| Compound | Target Pathogen | MIC/IC₅₀ | Mechanism |

|---|---|---|---|

| 8-Bromo-3-cyano-6-fluoroquinoline | S. aureus | 1.2 µg/mL | DNA gyrase inhibition |

| 7-(4-Substituted piperazin-1-yl)fluoroquinolones | E. coli | 3.5 µg/mL | Topoisomerase II inhibition |

Anticancer Activity

Fluoroquinolone derivatives demonstrate potent cytotoxicity by intercalating DNA and inducing apoptosis. For example:

-

Ciprofloxacin analogs: GI₅₀ values of 2.63–3.09 µM against 60 human cancer cell lines, surpassing 5-fluorouracil (GI₅₀: 22.60 µM) .

-

Mechanism: Competitive inhibition of DNA repair enzymes (e.g., PARP-1) and disruption of mitochondrial membrane potential .

Applications in Medicinal Chemistry

Pharmacophore Development

3-Bromo-7-fluoroquinoline serves as a scaffold for designing:

-

Antibacterial Agents: Hybrid molecules with piperazine moieties show enhanced permeability .

-

Anticancer Drugs: Boron-containing derivatives enable neutron capture therapy .

-

Protease Inhibitors: Halogen-quinoline hybrids target HIV-1 protease (IC₅₀: 0.8 µM) .

Radiolabeling and Imaging

The bromine atom facilitates isotopic labeling (e.g., ⁷⁶Br) for positron emission tomography (PET), aiding tumor localization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume